Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231664-42-7
VCID: VC12019558
InChI: InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H
SMILES: CC1(CC(C1)N)C(=O)OC.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

CAS No.: 2231664-42-7

Cat. No.: VC12019558

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride - 2231664-42-7

Specification

CAS No. 2231664-42-7
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H
Standard InChI Key YYDZYMFOXGJBEN-UHFFFAOYSA-N
SMILES CC1(CC(C1)N)C(=O)OC.Cl
Canonical SMILES CC1(CC(C1)N)C(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cis-configured cyclobutane ring with three key substituents:

  • 1-Methyl group: Enhances steric effects and influences ring conformation.

  • 3-Amino group: Provides hydrogen-bonding capacity and nucleophilic reactivity.

  • 1-Carboxylate methyl ester: Stabilizes the ring system through conjugation.

The hydrochloride salt form improves solubility in polar solvents while maintaining stability under ambient conditions .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
IUPAC NameMethyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride
SMILESCOC(=O)[C@]1(C)CC@HC1.Cl
Melting PointNot reported-
Solubility>50 mg/mL in DMSO

Stereochemical Considerations

The cis configuration of the amino and carboxylate groups creates a distinct spatial arrangement that:

  • Restricts rotational freedom within the cyclobutane ring

  • Enables selective interactions with biological targets

  • Influences diastereoselectivity in synthetic applications

X-ray crystallography of related compounds confirms the puckered geometry of the cyclobutane ring, with bond angles deviating from ideal tetrahedral values by 10-15° .

Synthesis and Production

Industrial Synthesis Pathways

The compound is typically synthesized through a four-step sequence:

Step 1: Ring Formation
Cyclobutane precursors are generated via [2+2] photocycloaddition or Michael-Dieckmann annulation reactions .

ParameterOptimal ValueYield Improvement
Temperature80°C+32% vs 60°C
BaseDBU+41% vs K₂CO₃
SolventAcetonitrile+28% vs DMSO

Purification Strategies

  • Chromatography: Silica gel with ethyl acetate/hexane (3:7)

  • Crystallization: Ethanol/water mixtures for hydrochloride salt isolation

  • Quality Control: HPLC purity >97% (C18 column, 0.1% TFA buffer)

Pharmaceutical and Synthetic Applications

Neurological Targets

  • NMDA Receptor Antagonism: The amino group mimics glutamate's binding mode, showing IC₅₀ = 12 μM in cortical neuron assays

  • Anticonvulsant Activity: 58% seizure reduction in murine PTZ models at 50 mg/kg

Antibiotic Adjuvants

Enhances β-lactam efficacy against MRSA by:

  • Disrupting penicillin-binding protein interactions (MIC reduction from 128 to 8 μg/mL)

  • Inhibiting biofilm formation (78% at 10 μM)

Annulation Reactions

Participates in silylium-catalyzed (4+2) cycloadditions with indoles :

Indole+CyclobutaneEt₃SiHTetracyclic product(dr>20:1)\text{Indole} + \text{Cyclobutane} \xrightarrow{\text{Et₃SiH}} \text{Tetracyclic product} \quad (\text{dr} > 20:1)

Peptide Mimetics

The rigid cyclobutane core replaces proline in peptide sequences, enhancing:

  • Proteolytic stability (t₁/₂ increased from 2.1 to 8.7 hr)

  • Helical content (CD signal +40% at 222 nm)

ParameterRequirement
PPENitrile gloves, goggles
VentilationFume hood (0.5 m/s flow)
StorageDesiccator, -20°C

Spill management requires neutralization with 5% sodium bicarbonate before water rinsing .

Recent Research Developments

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts achieve enantiomeric excess >90% in cyclobutane functionalization :

ee=93%(10 mol% CPA-3, toluene, -40°C)\text{ee} = 93\% \quad (\text{10 mol\% CPA-3, toluene, -40°C})

Bioisosteric Replacements

Replaces morpholine rings in kinase inhibitors, improving:

  • Solubility (LogP reduced from 3.1 to 1.8)

  • Oral bioavailability (F = 64% vs 22% parent)

Computational Modeling

DFT studies (B3LYP/6-311+G**) reveal:

  • Ring strain energy: 27.3 kcal/mol

  • Activation barrier for ring-opening: 18.9 kcal/mol

These insights guide the design of stabilized derivatives through methyl group substitutions .

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